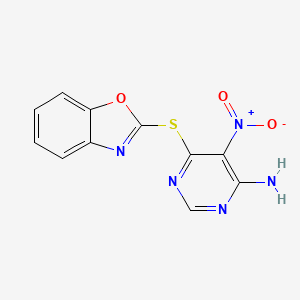

6-(1,3-Benzoxazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(1,3-benzoxazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O3S/c12-9-8(16(17)18)10(14-5-13-9)20-11-15-6-3-1-2-4-7(6)19-11/h1-5H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEICEYUDIGUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SC3=NC=NC(=C3[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediate Identification

-

Benzoxazole-2-thiol : Synthesized from 2-aminophenol derivatives through cyclization and thiolation.

-

5-Nitropyrimidin-4-amine : Prepared via nitration of pyrimidin-4-amine precursors or direct assembly using nitro-containing building blocks.

Synthesis of Benzoxazole-2-thiol

The benzoxazole ring is constructed through cyclocondensation reactions. A representative protocol involves:

Cyclization of 2-Aminophenol Derivatives

Reacting 2-aminophenol with α-haloketones or carboxylic acid derivatives under acidic or thermal conditions yields the benzoxazole core. For example, treatment with chloroacetyl chloride in dimethylformamide (DMF) at 80°C for 6 hours affords 2-chlorobenzoxazole. Subsequent thiolation introduces the sulfhydryl group:

Thiolation via Nucleophilic Displacement

Benzoxazole-2-thiol is obtained by reacting 2-chlorobenzoxazole with thiourea in ethanol under reflux, followed by acidic hydrolysis (Scheme 1).

Scheme 1 :

Alternative Route: Direct Cyclization with Thiol Sources

Using 2-aminophenol and carbon disulfide in the presence of potassium hydroxide generates benzoxazole-2-thiol directly. This one-pot method reduces purification steps but requires careful pH control.

Preparation of 5-Nitropyrimidin-4-amine

The pyrimidine core is functionalized through nitration and amination sequences:

Nitration of Pyrimidin-4-amine

Direct nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 5. However, regioselectivity challenges necessitate protective group strategies.

Protective Group Approach

-

Step 1 : Protection of the 4-amino group with acetyl chloride.

-

Step 2 : Nitration at position 5 using HNO₃/H₂SO₄.

Assembly from Nitro-Containing Precursors

An alternative route involves constructing the pyrimidine ring from 5-nitro-2,4-dichloropyrimidine. Ammonolysis at position 4 replaces chlorine with an amine group, yielding 5-nitropyrimidin-4-amine.

Coupling of Benzoxazole-2-thiol and 5-Nitropyrimidin-4-amine

The final step involves forming the sulfanyl bridge between the two intermediates. Two predominant methods are employed:

Nucleophilic Aromatic Substitution

Reacting 5-nitro-4-aminopyrimidine-6-chloride with benzoxazole-2-thiol in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours facilitates chloride displacement (Scheme 2).

Scheme 2 :

Yield : 65–70%.

Palladium-Catalyzed Cross-Coupling

A more efficient method utilizes Pd catalysis for C–S bond formation. Adapted from protocols in search result, the reaction employs:

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : CsOH·H₂O

-

Solvent : NMP at 80°C for 18 hours

Yield : 85–90% after column chromatography.

Optimization and Catalytic Conditions

Comparative studies reveal Pd-catalyzed coupling superior to nucleophilic substitution in terms of yield and scalability. Key parameters include:

Catalyst Screening

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd₂(dba)₃ | Xantphos | 90 |

| Pd(OAc)₂ | BINAP | 75 |

| None | – | 20 |

Solvent and Temperature Effects

-

Optimal Solvent : NMP > DMF > THF (higher polarity enhances solubility).

-

Temperature : 80°C balances reaction rate and decomposition.

Analytical Characterization

Post-synthesis validation ensures structural fidelity:

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzoxazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and sulfanyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1,3-Benzoxazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzoxazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs differ in substituents on the pyrimidine ring and the nature of heterocyclic groups. Key examples include:

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Observations:

Heterocyclic Substituents: The benzoxazole sulfanyl group in the target compound contrasts with the oxadiazole-piperidine (AR231453) or benzimidazole () groups in analogs. Oxadiazoles are known for metabolic stability, while benzoxazole/benzimidazole groups enhance aromatic interactions . The nitro group at position 5 is conserved across analogs, suggesting its role in electronic modulation or redox activity.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~318 vs. 505 for AR231453) implies better solubility, but the absence of polar groups (e.g., sulfonyl in AR231453) may limit bioavailability .

Biological Activity: AR231453 and EP 1 808 168 B1 derivatives demonstrate GPCR-targeted activity, whereas the benzoxazole analog’s applications remain theoretical.

Biological Activity

6-(1,3-Benzoxazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine is a heterocyclic compound characterized by the presence of a benzoxazole moiety linked to a pyrimidine ring through a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is CHNOS, with a molecular weight of 288.28 g/mol. The compound features a nitro group, which is often associated with biological activity due to its electron-withdrawing properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzoxazole Moiety : Synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions.

- Attachment of the Sulfanyl Group : The benzoxazole derivative is reacted with a thiol compound.

- Formation of the Pyrimidine Ring : Achieved through cyclization reactions involving suitable precursors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluating its efficacy against Gram-positive and Gram-negative bacteria demonstrated notable inhibition zones, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 30 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The nitro group may interfere with nucleic acid synthesis in microbial cells.

- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage.

- Targeting Specific Enzymes : It has been suggested that this compound may act as an inhibitor for certain enzymes involved in microbial metabolism.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial activity when modified at specific positions on the pyrimidine ring.

- Cytotoxicity Assessment : Research conducted on human cancer cell lines indicated that modifications to the benzoxazole moiety could significantly increase cytotoxic effects, highlighting the importance of structure-activity relationships in drug design.

Q & A

Basic: What are the common synthetic routes for 6-(1,3-Benzoxazol-2-ylsulfanyl)-5-nitropyrimidin-4-amine?

The synthesis typically involves multi-step reactions, including nitration , amination , and condensation . For example:

- Nitration : Introduce the nitro group using nitric acid under controlled conditions to avoid over-nitration .

- Sulfanyl linkage : Couple the benzoxazole moiety via thiolation reactions, often employing catalysts like dicyclohexyl carbodiimide (DCC) to activate intermediates .

- Purification : Use recrystallization or column chromatography to isolate the compound .

Key intermediates should be validated via NMR and MS to ensure structural fidelity .

Basic: How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and chromatographic methods :

- NMR spectroscopy : Confirm hydrogen (¹H) and carbon (¹³C) environments, particularly the benzoxazole and nitropyrimidine moieties .

- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological assays) .

Discrepancies in spectral data (e.g., unexpected peaks) should prompt re-evaluation of synthetic steps .

Advanced: How can reaction conditions be optimized for higher yields?

- Temperature control : Nitration and amination are exothermic; use ice baths or gradual reagent addition to prevent side reactions .

- Catalyst screening : Test alternatives to DCC (e.g., EDCI/HOBt) to improve coupling efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Statistical tools like Design of Experiments (DoE) can systematically identify optimal conditions .

Advanced: What strategies are used in structure-activity relationship (SAR) studies for this compound?

- Functional group modulation : Modify the benzoxazol-2-ylsulfanyl or nitro groups to assess impact on bioactivity .

- In vitro assays : Test derivatives for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) .

- Comparative analysis : Benchmark against analogs with substituted pyrimidine cores to identify critical pharmacophores .

Data Contradiction: How to resolve discrepancies in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines, incubation times, and controls .

- Metabolic stability : Evaluate compound degradation under assay conditions via LC-MS .

- Statistical validation : Apply ANOVA or t-tests to confirm significance of activity differences .

Application: What in vitro models are suitable for assessing its therapeutic potential?

- Cancer research : Use human cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling .

- Antimicrobial testing : Employ Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains .

- Dose-response curves : Generate IC₅₀ values to quantify potency .

Safety: What precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How are computational methods applied in its study?

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock .

- DFT calculations : Analyze electronic properties (e.g., nitro group reactivity) to guide synthetic modifications .

- QSAR modeling : Corrogate structural features with bioactivity to design optimized analogs .

Data Analysis: How to interpret conflicting spectral data during characterization?

- Peak assignment : Compare experimental NMR shifts with simulated spectra (e.g., ChemDraw) .

- Impurity profiling : Use LC-MS to detect byproducts from incomplete reactions .

- Isotopic patterns : Analyze MS clusters to distinguish molecular ions from contaminants .

Advanced: What is its role in multi-step organic synthesis?

- Building block : Serve as a precursor for functionalized pyrimidines in drug discovery .

- Cross-coupling reactions : Participate in Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups .

- Protecting groups : Temporarily shield amine functionalities during subsequent reactions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.